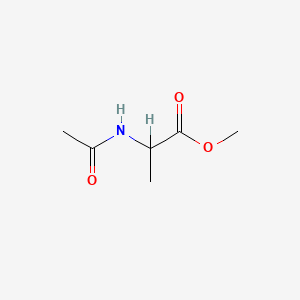Methyl 2-acetamidopropanoate
CAS No.: 26629-33-4; 3619-02-1
Cat. No.: VC5610374
Molecular Formula: C6H11NO3
Molecular Weight: 145.158
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26629-33-4; 3619-02-1 |
|---|---|
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.158 |
| IUPAC Name | methyl 2-acetamidopropanoate |
| Standard InChI | InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8) |
| Standard InChI Key | FQGVVDYNRHNTCK-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)NC(=O)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Methyl 2-acetamidopropanoate (IUPAC: methyl 2-acetamidopropanoate) consists of a propanoic acid backbone with an acetamido group (-NHCOCH₃) at the second carbon and a methyl ester (-COOCH₃) at the terminal carboxyl group. Its molecular formula is C₆H₁₁NO₃, with a theoretical molecular weight of 145.16 g/mol. Structural analogs, such as methyl 2-acetamidoacrylate (C₆H₉NO₃), feature an α,β-unsaturated double bond, altering reactivity .
Table 1: Comparative Structural Data
Stereochemical Considerations
Racemic mixtures (DL-forms) are common in synthetic N-acetyl amino acid esters, as seen in N-acetyl-DL-alanine methyl ester (PubChem CID 12025525) . Chirality influences biological activity, though specific data for methyl 2-acetamidopropanoate remains unexplored.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Methyl 2-acetamidopropanoate can be synthesized via acetylation of methyl 2-aminopropanoate using acetic anhydride or acetyl chloride under mild acidic conditions. A analogous route is described for methyl 2-acetamidoacrylate, where N-acetylalanine methyl ester undergoes dehydration with phosphorous oxychloride .
Key Reaction:
Physicochemical Properties
Thermal Stability
Data for methyl 2-acetamidoacrylate indicates a melting point of 72–74°C and decomposition above 200°C . The saturated analog (methyl 2-acetamidopropanoate) likely exhibits higher thermal stability due to the absence of a reactive double bond.
Solubility and Reactivity
-
Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol .
-
Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding 2-acetamidopropanoic acid.
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The acetamido group’s electron-withdrawing effect activates the α-carbon for nucleophilic attack. For example, methyl 2-acetamidoacrylate undergoes Michael additions with thiols or amines .
Oxidation and Reduction
-
Oxidation: Chromium-based oxidants may convert the ester to a ketone or carboxylic acid derivative.
-
Reduction: Catalytic hydrogenation saturates double bonds in unsaturated analogs.
Biological and Industrial Applications
Pharmaceutical Intermediates
N-Acetyl amino acid esters serve as precursors for peptidomimetics and prodrugs. For instance, methyl N-acetyl-DL-tryptophan (PubChem CID 582449) is used in peptide synthesis .
Material Science
Acrylate derivatives like methyl 2-acetamidoacrylate are monomers for biocompatible polymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume